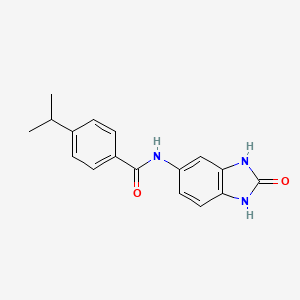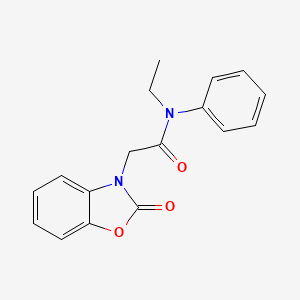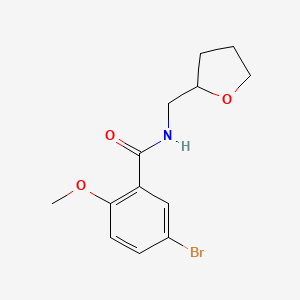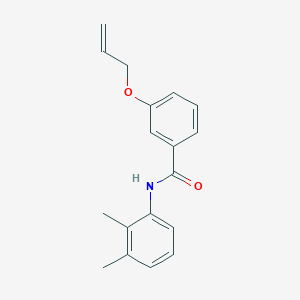![molecular formula C17H26ClNO2 B4403525 1-{4-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4403525.png)
1-{4-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride
Descripción general
Descripción
1-{4-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride is a chemical compound that is widely used in scientific research. It is commonly referred to as MDPV, which stands for 3,4-methylenedioxypyrovalerone. This compound belongs to the class of cathinones, which are synthetic stimulants that have similar effects to amphetamines and cocaine. MDPV has gained popularity in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and toxicology.
Mecanismo De Acción
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters for these neurotransmitters and prevents their reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to effects such as euphoria, increased energy, and increased focus.
Biochemical and Physiological Effects
MDPV has a range of biochemical and physiological effects on the body. It increases the release of dopamine, norepinephrine, and serotonin, leading to increased stimulation of the central nervous system. This can result in effects such as increased heart rate, increased blood pressure, and increased body temperature. MDPV can also cause vasoconstriction, which can lead to cardiovascular complications such as heart attack and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has several advantages for use in lab experiments. It is a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it a useful tool for studying the mechanisms of addiction and drug abuse. MDPV is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, MDPV also has several limitations for use in lab experiments. It is a highly addictive substance, which makes it difficult to control for its effects in animal studies. MDPV can also cause a range of toxic effects, which can make it difficult to use in long-term studies.
Direcciones Futuras
There are several future directions for research on MDPV. One area of research is the development of new treatments for addiction and drug abuse. MDPV has been shown to have similar effects to cocaine and amphetamines, which makes it a useful tool for studying the mechanisms of addiction and developing new treatments for these conditions.
Another area of research is the development of new treatments for cardiovascular disease. MDPV has been shown to cause vasoconstriction and hypertension, which can lead to cardiovascular complications such as heart attack and stroke. Studying the mechanisms of these effects could lead to the development of new treatments for these conditions.
Finally, there is a need for further research on the toxic effects of MDPV. Studies have shown that MDPV can cause a range of toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity. Further research is needed to understand the mechanisms of these effects and develop new treatments for toxicological conditions.
Aplicaciones Científicas De Investigación
MDPV has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, MDPV has been used to study the effects of synthetic cathinones on the central nervous system. Studies have shown that MDPV has a high affinity for the dopamine transporter, which leads to increased dopamine release in the brain. This effect is similar to the effects of cocaine and amphetamines, which makes MDPV a useful tool for studying the mechanisms of addiction and drug abuse.
In pharmacology, MDPV has been used to study the effects of synthetic cathinones on the cardiovascular system. Studies have shown that MDPV can cause vasoconstriction and hypertension, which can lead to cardiovascular complications such as heart attack and stroke. This makes MDPV a useful tool for studying the mechanisms of cardiovascular disease and developing new treatments for these conditions.
In toxicology, MDPV has been used to study the toxic effects of synthetic cathinones on the body. Studies have shown that MDPV can cause a range of toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity. This makes MDPV a useful tool for studying the mechanisms of toxicity and developing new treatments for toxicological conditions.
Propiedades
IUPAC Name |
1-[4-[3-(3-methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-14-5-3-10-18(13-14)11-4-12-20-17-8-6-16(7-9-17)15(2)19;/h6-9,14H,3-5,10-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUJFIYABBGCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC=C(C=C2)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-formyl-2-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403450.png)
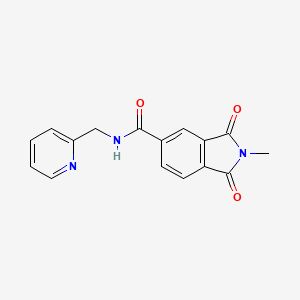
![(2-methoxyethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4403459.png)

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4403472.png)
![1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4403475.png)
![1-(3-methoxy-4-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4403479.png)
![N-(2-ethylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403486.png)
![N-(2,4-difluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403497.png)
